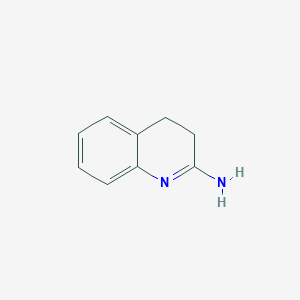

2-Amino-3,4-dihydroquinoline

Overview

Description

Synthesis Analysis

The synthesis of 3,4-dihydroquinolin-2-ones has been achieved through various methods. These include coupling/cyclization of chiral pool amino acids, Michael addition/cyclization cascades, and multicomponent couplings . A breakthrough method has been developed to synthesize enantioenriched 3,4-dihydroquinoline-2-one derivatives. This innovative approach utilizes an asymmetric [4+2]-cyclization process, combining 2-amino-β-nitrostyrenes with azlactones .Molecular Structure Analysis

Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations .Chemical Reactions Analysis

The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .Scientific Research Applications

Asymmetric Synthesis

Researchers have developed innovative methods for synthesizing enantioenriched compounds. For instance, an asymmetric [4+2]-cyclization process involving 2-amino-β-nitrostyrenes and azlactones yields enantioenriched 3,4-dihydroquinoline-2-ones . This approach employs a bifunctional squaramide-based organocatalyst .

Synthetic Methodology

Researchers have explored various synthetic routes to prepare quinolines and their derivatives. Notably, α,β-unsaturated aldehydes serve as versatile building blocks. Recent advances include morpholine-catalyzed annulation reactions and asymmetric cyclizations .

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-Amino-3,4-dihydroquinoline is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme located in the outer mitochondrial membrane and plays a crucial role in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin .

Mode of Action

2-Amino-3,4-dihydroquinoline, carrying a free amine group in its molecule, interacts with MAO-B in a competitive and reversible manner . This suggests that the compound may interact with the active site channel of the enzyme . Other derivatives of 2-Amino-3,4-dihydroquinoline inhibit MAO-B non-competitively and irreversibly, suggesting that these compounds may interact with another hydrophobic binding region outside of the active site of the enzyme .

Biochemical Pathways

The inhibition of MAO-B by 2-Amino-3,4-dihydroquinoline affects the metabolic pathways of monoamine neurotransmitters . By inhibiting MAO-B, the compound prevents the breakdown of these neurotransmitters, leading to increased levels in the brain. This can have various downstream effects, potentially influencing mood, cognition, and motor control.

Pharmacokinetics

The compound’s interaction with mao-b suggests it is able to cross the blood-brain barrier and exert its effects within the central nervous system .

Result of Action

The inhibition of MAO-B by 2-Amino-3,4-dihydroquinoline leads to increased levels of monoamine neurotransmitters in the brain . This can result in various molecular and cellular effects, potentially influencing neurological and psychological processes.

properties

IUPAC Name |

3,4-dihydroquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREBANHDFAXBEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2808035.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2808036.png)

![2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2808039.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2808043.png)

![N-(4-cyanophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2808050.png)

![[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2808052.png)

![Methyl 4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B2808054.png)